Synthetic Efficiency: One-Step Hydrogenation vs. Multi-Step Oxidation Route for Diketone Production
The patented one-step hydrogenation process for producing 2,2-bis(4-oxocyclohexyl)propane directly from substituted bisphenols achieves high selectivity and high yields in a single reaction under relatively mild conditions [1]. This contrasts directly with prior art requiring two steps (hydrogenation of 2,2-bis(4-hydroxyphenyl)propane followed by oxidation of the resulting diol) or employing expensive alicyclic diol starting materials in oxidation-based routes [1]. The process described in Japanese Patent Laid-Open Publication No. 59742/1992, for instance, requires hypochlorous acid oxidation of 2,2-bis(4-hydroxycyclohexyl)propane [1].
| Evidence Dimension | Synthetic route efficiency |
|---|---|
| Target Compound Data | Single-step hydrogenation from substituted bisphenols under mild conditions |
| Comparator Or Baseline | Prior art: two-step hydrogenation-oxidation sequence or oxidation of expensive alicyclic diol |
| Quantified Difference | Reduction from 2 steps to 1 step; lower process complexity; eliminates need for oxidation reagents |
| Conditions | Palladium/alkali metal catalyst in organic solvent; hydrogenation of substituted bisphenols |
Why This Matters
For procurement in process chemistry, this translates to reduced raw material costs, lower equipment footprint, and improved atom economy relative to multi-step oxidation-based synthetic routes.
- [1] Honshu Chemical Industry Co., Ltd. (2001). U.S. Patent No. 6,313,351. Process for producing alicyclic monoketones and process for producing alicyclic diketones. View Source
